2-(4-Hydrazinylphenyl)-1,3-oxazole

heterocyclic chemistry regioselective cyclization oxadiazole synthesis

Research programs requiring precise heterocyclic derivatization often face delays from mis-shipped positional isomers. The 4-hydrazinylphenyl substituent on this specific oxazole scaffold enables orthogonal chemistry unattainable with aniline or 5-hydrazino analogs. - Provides a defined para-hydrazine geometry for hydrazone library synthesis, avoiding the cyclization pathway shift of 5-hydrazino-oxazole isomers. - Eliminates re-optimization costs by ensuring the correct regioisomer for 1,3,4-oxadiazole and bis-heterocycle construction. - Enables azo-linkage formation for probe development, a reactivity profile absent in the common 2-(4-aminophenyl)oxazole comparator.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 188646-85-7
Cat. No. B12572553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydrazinylphenyl)-1,3-oxazole
CAS188646-85-7
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CO2)NN
InChIInChI=1S/C9H9N3O/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2
InChIKeyAQOYJOWSGFSLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Core Reactivity Profile


2-(4-Hydrazinylphenyl)-1,3-oxazole (IUPAC: [4-(1,3-oxazol-2-yl)phenyl]hydrazine; CAS 188646-85-7) is a heterocyclic building block containing a 1,3-oxazole ring substituted at the 2-position with a 4-hydrazinylphenyl moiety [1]. With a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol, the compound presents two distinct reactive centers—the hydrazine (-NHNH2) group and the oxazole nitrogen/oxygen system—enabling orthogonal derivatization strategies . The hydrazine functionality permits condensation with carbonyl compounds to form hydrazones, nucleophilic substitution, and oxidation to azo derivatives, while the electron-rich oxazole ring can undergo electrophilic substitution. This dual reactivity profile distinguishes the compound from simpler aniline or phenyl analogs and positions it as a versatile intermediate for constructing more complex heterocyclic architectures .

Why Generic Substitution Fails


Substituting 2-(4-hydrazinylphenyl)-1,3-oxazole with a closely related analog introduces material changes in reactivity and synthetic trajectory that are not remedied by simple stoichiometric adjustment. The position of the hydrazine substituent on the phenyl ring relative to the oxazole core dictates both the direction of further ring-forming reactions and the electronic character of intermediates [1]. Replacing the hydrazine group with an amino group eliminates the capacity for hydrazone and azo chemistry, while moving the hydrazine from the 4-phenyl position to the oxazole 5-position alters the cyclization pathway—4-substituted phenylhydrazines produce 1,3,4-oxadiazoles, whereas 5-hydrazino-oxazoles yield pyrazole-fused systems [2]. Procurement of an incorrect positional isomer or functional group analog would therefore require re-optimization of downstream synthesis, introducing delays and cost overruns in multi-step research programs.

Quantitative Differentiation Evidence


Positional Isomerism and Cyclization Outcome

The attachment point of the oxazole ring to the phenylhydrazine scaffold controls the dominant cyclization pathway under acylation conditions. 2-Aryl-5-hydrazino-1,3-oxazoles with an electron-withdrawing group at the 4-position undergo thermal recyclization in acetic acid or ethanol to form 1,3,4-oxadiazole derivatives, a transformation documented with quantitative conversion [1]. In contrast, 2-(4-hydrazinylphenyl)-1,3-oxazole positions the hydrazine group on the phenyl ring rather than directly on the oxazole, precluding this specific oxadiazole-forming rearrangement and instead favoring hydrazone formation at the pendant hydrazine. This regiochemical distinction is absolute: the 5-(4-hydrazinylphenyl)oxazole isomer (CAS 738570-45-1) has an identical molecular formula (C9H9N3O, MW 175.19) but a different SMILES (NNc1ccc(-c2cnco2)cc1 vs. NNc1ccc(cc1)c2ncco2), leading to divergent synthetic outcomes .

heterocyclic chemistry regioselective cyclization oxadiazole synthesis

Hydrazine vs. Amino Derivatization Options

The hydrazine (-NHNH2) group of 2-(4-hydrazinylphenyl)-1,3-oxazole provides reactivity that is fundamentally unavailable to the amino analog 2-(4-aminophenyl)oxazole (CAS 62882-11-5). The hydrazine moiety contains two adjacent nitrogen atoms, enabling condensation with carbonyl compounds to form hydrazones (R2C=N-NH-), oxidation to azo derivatives, and participation in heterocycle-forming cyclocondensations . The amino analog can form imines (Schiff bases) but cannot generate hydrazones, azo linkages, or pyrazole/pyridazine rings through the same mechanisms. This difference is qualitative and absolute—no stoichiometric excess of the amine can replicate hydrazine-specific chemistry. The target compound has two hydrogen bond donor sites and four acceptor sites (topological polar surface area 64.1 Ų, XLogP3 1.2), while 2-(4-aminophenyl)oxazole (MW 160.17, XLogP3 ~0.9–1.1) has one fewer nitrogen atom and correspondingly different hydrogen-bonding capacity [1].

hydrazone chemistry azo coupling condensation reactivity

Core Scaffold Divergence in Heterocycle Synthesis

A structurally related 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile (lacking the phenyl spacer between hydrazine and oxazole) reacts with acetylacetone to install a substituted pyrazole residue at C5, which then activates the C4 cyano group toward nucleophilic attack by H2S, NaN3, and NH2OH, yielding thiazole, tetrazole, and oxadiazole fragments respectively [1]. 2-(4-Hydrazinylphenyl)-1,3-oxazole lacks the C4 carbonitrile and C5 hydrazine substitution pattern entirely; the hydrazine is on the para-phenyl position remote from the oxazole ring. Consequently, this pyrazole-installation/cyano-activation cascade is structurally inaccessible. Researchers attempting this specific polyheterocycle construction with the target compound would obtain no reaction under the same conditions (acetylacetone treatment), representing a binary functional divergence rather than a marginal yield difference.

pyrazole synthesis azoles cyclocondensation

Synthesis Adaptability and Procurement Flexibility

Vendor technical documentation indicates that 2-(4-hydrazinylphenyl)-1,3-oxazole can be synthesized via three distinct routes: (i) conventional reduction of 4-nitrophenyl oxazole with hydrazine hydrate under acidic conditions; (ii) one-pot condensation of phenylhydrazine with an oxazole precursor; and (iii) microwave-assisted synthesis for accelerated reaction times and improved yields . The availability of a microwave-assisted method is significant because it offers reduced reaction times compared to conventional thermal heating, which can accelerate internal synthesis efforts or facilitate scale-up negotiations with CROs. While no direct comparative yield data are provided, the existence of multiple validated synthetic approaches reduces single-supplier dependency and simplifies tech-transfer for in-house production [1].

one-pot synthesis microwave-assisted synthesis process chemistry

Procurement-Relevant Application Scenarios


Hydrazone-Focused Medicinal Chemistry Libraries

The pendant hydrazine group on the para-phenyl position enables systematic condensation with diverse aldehydes and ketones to generate hydrazone libraries. Unlike the amino analog 2-(4-aminophenyl)oxazole, which is restricted to imine chemistry, the hydrazine functionality of CAS 188646-85-7 permits access to hydrazone-based screening collections with different pharmacokinetic and target-binding properties . This is particularly relevant for programs targeting enzymes with carbonyl cofactors or generating reversible covalent inhibitors.

Azo-Coupled Probe and Dye Intermediate Synthesis

The hydrazine moiety can be oxidized to form azo (-N=N-) linkages with electron-rich aromatic partners. This reactivity is absent in the 2-(4-aminophenyl)oxazole comparator [1]. The resulting azo compounds have potential as spectroscopic probes, photo-switchable materials, or colorimetric sensors, where the oxazole ring contributes additional conjugation and spectral tuning.

Pyrazole- and Pyridazine-Containing Heterocycles

The hydrazine group reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone, acetoacetic esters) to form pyrazole rings attached to the phenyl-oxazole scaffold. This diverges from the 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile pathway, which installs pyrazole directly on the oxazole core [2]. Researchers designing bis-heterocyclic architectures with a phenyl spacer between the oxazole and the newly formed azole ring should select this compound specifically.

Agrochemical Intermediate Screening

Patents disclosing pesticidally active oxime and hydrazone derivatives (e.g., WO2016/193298) define broad structural claims encompassing oxazole-containing hydrazine scaffolds [3]. 2-(4-Hydrazinylphenyl)-1,3-oxazole maps onto the generic Markush structures in these patents, making it a relevant intermediate for agrochemical discovery groups synthesizing candidate insecticidal, acaricidal, or nematicidal agents for structure–activity relationship (SAR) evaluation.

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